molecular formula C31H35N5O5 B10853833 Tyr-Pro-Phe-D-Phg-NH2

Tyr-Pro-Phe-D-Phg-NH2

Cat. No.: B10853833
M. Wt: 557.6 g/mol
InChI Key: UUUCKSPURQXDKV-YIPNQBBMSA-N
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Description

Tyr-Pro-Phe-D-Phg-NH2 is a synthetic tetrapeptide composed of the amino acids tyrosine, proline, phenylalanine, and D-phenylglycine. This compound is of interest due to its potential biological activities, particularly in the field of opioid receptor research .

Preparation Methods

The synthesis of Tyr-Pro-Phe-D-Phg-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps :

    Resin Loading: The first amino acid, protected at the amino group, is attached to the resin.

    Deprotection: The protecting group on the amino group is removed to allow for the addition of the next amino acid.

    Coupling: The next amino acid, also protected at the amino group, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated peptide synthesizers to streamline the process .

Chemical Reactions Analysis

Tyr-Pro-Phe-D-Phg-NH2 can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.

    Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.

    Substitution: Amino acid residues can be substituted with other amino acids to create analogs with different properties.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and various coupling reagents for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of Tyr-Pro-Phe-D-Phg-NH2 involves its interaction with opioid receptors. The peptide binds to these receptors, mimicking the action of endogenous opioid peptides. This binding leads to the activation of intracellular signaling pathways that result in analgesic effects and other physiological responses .

Properties

Molecular Formula

C31H35N5O5

Molecular Weight

557.6 g/mol

IUPAC Name

(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[[(1R)-2-amino-2-oxo-1-phenylethyl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C31H35N5O5/c32-24(18-21-13-15-23(37)16-14-21)31(41)36-17-7-12-26(36)30(40)34-25(19-20-8-3-1-4-9-20)29(39)35-27(28(33)38)22-10-5-2-6-11-22/h1-6,8-11,13-16,24-27,37H,7,12,17-19,32H2,(H2,33,38)(H,34,40)(H,35,39)/t24-,25-,26-,27+/m0/s1

InChI Key

UUUCKSPURQXDKV-YIPNQBBMSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@H](C4=CC=CC=C4)C(=O)N

Canonical SMILES

C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(C4=CC=CC=C4)C(=O)N

Origin of Product

United States

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